3,5-Dichloropyrazine-2-carbaldehyde

Overview

Description

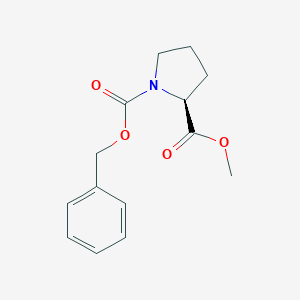

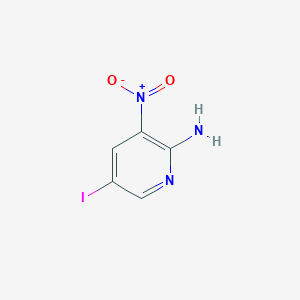

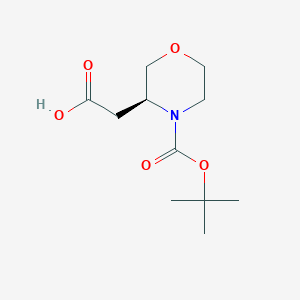

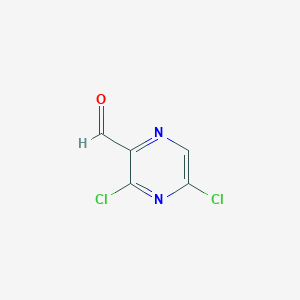

“3,5-Dichloropyrazine-2-carbaldehyde” is a chemical compound with the CAS Number: 136866-27-8 . It has a molecular weight of 176.99 and its IUPAC name is 3,5-dichloro-2-pyrazinecarbaldehyde . It appears as a yellow to brown sticky oil to semi-solid .

Molecular Structure Analysis

The InChI code for “3,5-Dichloropyrazine-2-carbaldehyde” is 1S/C5H2Cl2N2O/c6-4-1-8-3 (2-10)5 (7)9-4/h1-2H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“3,5-Dichloropyrazine-2-carbaldehyde” is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical Research

3,5-Dichloropyrazine-2-carbaldehyde is utilized in pharmaceutical research as a building block for the synthesis of various drugs. Its structure serves as a key intermediate in the development of molecules with potential therapeutic effects. For instance, it can be used to create compounds that may exhibit antibacterial or antiviral activities due to the presence of the dichloropyrazine moiety, which is known for its bioactive properties .

Material Science

In material science, this compound finds applications in the development of new materials with specific electronic or photonic properties. The dichloropyrazine ring can be incorporated into polymers or small molecules to alter their conductive and fluorescent characteristics, which is valuable for creating advanced materials for electronic devices .

Chemical Synthesis

3,5-Dichloropyrazine-2-carbaldehyde plays a significant role in chemical synthesis as a precursor for various chemical reactions. It is particularly useful in cross-coupling reactions, which are pivotal in constructing complex organic molecules. Its reactive aldehyde group allows for selective modifications, making it a versatile reagent in synthetic chemistry .

Agriculture

In the agricultural sector, research is being conducted to explore the use of 3,5-Dichloropyrazine-2-carbaldehyde in the synthesis of pesticides and herbicides. The dichloropyrazine core could be effective in disrupting the life cycle of pests or weeds, providing a new avenue for crop protection strategies .

Environmental Science

This compound is also being studied for its role in environmental science, particularly in the degradation of pollutants. Researchers are investigating its potential use in catalytic systems that can break down harmful environmental contaminants, thus contributing to cleaner and safer ecosystems .

Analytical Chemistry

Lastly, 3,5-Dichloropyrazine-2-carbaldehyde is used in analytical chemistry as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in assays to detect or quantify other substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,5-dichloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMMFTVFMSLGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576993 | |

| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloropyrazine-2-carbaldehyde | |

CAS RN |

136866-27-8 | |

| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.